molecular formula C14H18O2 B7948842 3-phenylprop-2-enyl 3-methylbutanoate

3-phenylprop-2-enyl 3-methylbutanoate

Cat. No.: B7948842
M. Wt: 218.29 g/mol
InChI Key: FOCMOGKCPPTERB-UHFFFAOYSA-N
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Description

3-phenylprop-2-enyl 3-methylbutanoate, also known as cinnamyl isovalerate, is an organic compound with the molecular formula C14H18O2. It is an ester formed from the reaction of 3-methylbutanoic acid and 3-phenyl-2-propenol. This compound is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylprop-2-enyl 3-methylbutanoate typically involves the esterification reaction between 3-methylbutanoic acid and 3-phenyl-2-propenol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then separated and purified using industrial-scale distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-phenylprop-2-enyl 3-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-methylbutanoic acid and 3-phenyl-2-propenol.

    Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and aldehydes.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 3-Methylbutanoic acid and 3-phenyl-2-propenol.

    Oxidation: Corresponding carboxylic acids and aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

3-phenylprop-2-enyl 3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-phenylprop-2-enyl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .

Comparison with Similar Compounds

3-phenylprop-2-enyl 3-methylbutanoate can be compared with other similar esters, such as:

    Cinnamyl acetate: Similar in structure but with an acetate group instead of a 3-methylbutanoic acid group.

    Cinnamyl propionate: Similar in structure but with a propionate group instead of a 3-methylbutanoic acid group.

    Cinnamyl butyrate: Similar in structure but with a butyrate group instead of a 3-methylbutanoic acid group.

The uniqueness of this compound lies in its specific combination of 3-methylbutanoic acid and 3-phenyl-2-propenol, which imparts distinct aromatic properties .

Properties

IUPAC Name

3-phenylprop-2-enyl 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCMOGKCPPTERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059694
Record name Cinnamyl isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-27-2
Record name Cinnamyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamyl isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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